molecular formula C18H14N2O6S2 B254856 2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B254856
M. Wt: 418.4 g/mol
InChI Key: SKZGBORSOYQUSU-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has been extensively studied for its potential application in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is not fully understood. However, it has been reported to exert its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been reported to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is its potential application in various scientific research fields. This compound has been reported to exhibit various biological activities, making it a promising candidate for the development of therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid. One potential direction is the further investigation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves the reaction of 2-nitrophenylfuran-2-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting thiosemicarbazone is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has been extensively studied for its potential application in scientific research. This compound has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

Molecular Formula

C18H14N2O6S2

Molecular Weight

418.4 g/mol

IUPAC Name

2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C18H14N2O6S2/c1-2-12(17(22)23)19-16(21)15(28-18(19)27)9-10-7-8-14(26-10)11-5-3-4-6-13(11)20(24)25/h3-9,12H,2H2,1H3,(H,22,23)/b15-9+

InChI Key

SKZGBORSOYQUSU-OQLLNIDSSA-N

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S

SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S

Origin of Product

United States

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